molecular formula C15H27NO3 B11828598 (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one

(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one

Cat. No.: B11828598
M. Wt: 269.38 g/mol
InChI Key: OFORLLDJYNDYLF-AMIUJLCOSA-N
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Description

(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are significant in medicinal chemistry due to their biological activities and potential as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.

    Introduction of the Isobutyl and Propyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers, followed by deprotection under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and propyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form amines or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrahydro-2H-pyran-2-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a model compound for studying the interactions of azetidinones with biological targets.

Medicine

In medicine, azetidinone derivatives are explored for their potential as antibiotics, anti-inflammatory agents, and enzyme inhibitors. This compound could be a lead compound in drug discovery programs.

Industry

Industrially, the compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production.

Mechanism of Action

The mechanism of action of (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or block receptor binding. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone derivative, known for its antibiotic properties.

    Cephalosporins: A class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.

Uniqueness

(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chiral centers and the presence of the tetrahydro-2H-pyran-2-yl group make it a valuable compound for asymmetric synthesis and drug discovery.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

(3R,4S)-3-(2-methylpropyl)-1-(oxan-2-yloxy)-4-propylazetidin-2-one

InChI

InChI=1S/C15H27NO3/c1-4-7-13-12(10-11(2)3)15(17)16(13)19-14-8-5-6-9-18-14/h11-14H,4-10H2,1-3H3/t12-,13+,14?/m1/s1

InChI Key

OFORLLDJYNDYLF-AMIUJLCOSA-N

Isomeric SMILES

CCC[C@H]1[C@H](C(=O)N1OC2CCCCO2)CC(C)C

Canonical SMILES

CCCC1C(C(=O)N1OC2CCCCO2)CC(C)C

Origin of Product

United States

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